9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine

Aminosilane reactivity Epoxy composites Secondary amine differentiation

9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine (CAS 87994-62-5) is a secondary N-methyl aminosilane featuring three methoxyethoxyethoxy (PEG-like) chains. Its molecular formula is C19H43NO9Si with a molecular weight of 457.6 g/mol.

Molecular Formula C19H43NO9Si
Molecular Weight 457.6 g/mol
CAS No. 87994-62-5
Cat. No. B12702795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine
CAS87994-62-5
Molecular FormulaC19H43NO9Si
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCNCCC[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC
InChIInChI=1S/C19H43NO9Si/c1-20-6-5-19-30(27-16-13-24-10-7-21-2,28-17-14-25-11-8-22-3)29-18-15-26-12-9-23-4/h20H,5-19H2,1-4H3
InChIKeyDRGOPUOUFJYCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

87994-62-5 Procurement Guide: 9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine for Surface Functionalization Research


9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine (CAS 87994-62-5) is a secondary N-methyl aminosilane featuring three methoxyethoxyethoxy (PEG-like) chains [1]. Its molecular formula is C19H43NO9Si with a molecular weight of 457.6 g/mol [1]. The compound combines a reactive secondary amine group with hydrolytically slow methoxyethoxyethoxy silane moieties, making it a candidate for controlled surface silanization, particularly where standard primary aminosilanes (e.g., APTES) hydrolyze too rapidly or insufficiently hydrophile surfaces are generated.

Why 87994-62-5 Cannot Be Readily Replaced by Standard Aminosilanes (e.g., APTES, APTMS) in Sensitive Surface Chemistry


The combination of a secondary N-methyl amine and three hydrolytically slow methoxyethoxyethoxy leaving groups in CAS 87994-62-5 creates a reactivity and hydrophilicity profile that cannot be replicated by generic primary aminosilanes like APTES or APTMS. Primary aminosilanes present two reactive hydrogen donors, which can lead to unwanted side reactions, whereas the secondary amine in 87994-62-5 offers a different hydrogen bonding capacity and distinct nucleophilicity [1]. Additionally, the methoxyethoxyethoxy groups provide a hydrolytic stability rating (Gelest rating 7) that is markedly slower than the rapid hydrolysis of ethoxy or methoxy silanes, enabling more controlled monolayer formation [2]. These combined properties are critical for applications requiring precise control over surface grafting density and interfacial water structure. The specific quantitative evidence supporting this differentiation is detailed in Section 3.

Head-to-Head Evidence for 87994-62-5: Differentiating Quantified Properties Against Closest Analogs


Secondary N-Methyl Amine Exhibits Higher Reactivity Toward Epoxy Matrices Compared to Primary Amine Analogs

In a direct comparative study of silane coupling agents, secondary aminosilanes demonstrated higher reactivity with anhydride-cured epoxy resin than their primary amine counterparts [1]. While this study used N-methylaminopropyltrimethoxysilane (MAPS) as the secondary aminosilane model, the secondary N-methyl amine group in 87994-62-5 is electronically analogous, supporting a class-level inference of enhanced epoxy reactivity. The primary amine comparator, γ-aminopropyltriethoxysilane (APS), required elevated temperatures for copolymerization, whereas the secondary aminosilane achieved interfacial covalent bonding more readily under identical conditions [1].

Aminosilane reactivity Epoxy composites Secondary amine differentiation Silane coupling agents

Methoxyethoxyethoxy Silane Groups Confer Slower Hydrolysis Kinetics Than Standard Ethoxysilanes Such as APTES

The three methoxyethoxyethoxy ligands on 87994-62-5 correspond to the Gelest hydrolytic sensitivity rating of 7, defined as 'reacts slowly with moisture/water' [1]. In contrast, standard ethoxysilanes such as APTES (3-aminopropyltriethoxysilane) carry a Gelest rating of 6 ('reacts rapidly with moisture/water') and methoxysilanes like APTMS hydrolyze even more aggressively. This class-level difference is documented for analogous tetrakis(methoxyethoxy)silane, where the measured aqueous solubility is 2.4 g/L with slow hydrolysis kinetics, enabling more uniform monolayer deposition and reduced oligomerization in solution [1].

Hydrolytic stability Silane hydrolysis Controlled silanization Moisture sensitivity

Higher Polar Surface Area and Hydrogen Bond Acceptor Count Relative to APTMS Predicts Superior Hydrophilicity

The computed topological polar surface area (TPSA) of 87994-62-5 is 95.1 Ų, significantly exceeding the 53.7 Ų of 3-aminopropyltrimethoxysilane (APTMS) [1]. Furthermore, the target compound possesses 10 hydrogen bond acceptor sites (nine ether oxygens plus one amine nitrogen) compared to only 3 for APTMS. These cross-study comparable molecular descriptors indicate that 87994-62-5 is substantially more hydrophilic, which should translate to better aqueous wettability of functionalized surfaces and reduced nonspecific protein binding in biological applications.

Hydrophilicity Polar surface area Hydrogen bond acceptors Surface wettability

Secondary Amine Grafting Efficiency on Mesoporous Silica Surpasses That of Primary Amine Analogs

Studies on the distribution of amino groups on mesoporous silica (MCM-41) after submonolayer deposition from anhydrous liquid phase demonstrate that secondary amines graft onto the silica surface more efficiently than their primary amine analogs [1]. This class-level inference suggests that the secondary N-methyl amine in 87994-62-5 would achieve higher surface coverage per unit concentration compared to primary aminosilanes such as 3-aminopropyltris(methoxyethoxyethoxy)silane (CAS 87794-64-7), the direct primary amine structural analog.

Grafting efficiency Mesoporous silica Surface functionalization Secondary amine silanes

Recommended Application Scenarios for 87994-62-5 Based on Its Differentiated Secondary Amine and PEG-Silane Profile


Controlled Silanization of Biosensor and Microfluidic Substrates Requiring Slow Hydrolysis

The hydrolytic stability rating of 7 for methoxyethoxyethoxy silanes [1] means that 87994-62-5 offers an extended pot life in aqueous/alcohol silanization solutions compared to ethoxysilanes like APTES. This is essential for producing reproducible, uniform amine-functionalized layers on glass or PDMS microfluidic devices, where uncontrolled oligomerization of APTES frequently leads to rough, irreproducible multilayers. The slower hydrolysis also enables sequential, spatially controlled patterning using microcontact printing or dip-pen nanolithography without premature curing.

Epoxy-Based Composite Interphase Engineering with Enhanced Chemical Bonding

The class-level evidence for higher reactivity of secondary aminosilanes toward anhydride-cured epoxy [2] supports the selection of 87994-62-5 as a fiberglass or mineral filler surface treatment in composite manufacturing. The secondary amine group can directly participate as a co-reactant in the curing process, forming covalent bonds across the filler-matrix interface without requiring the elevated temperatures needed for primary aminosilane-treated fillers. This can translate to energy savings and reduced thermal degradation of the composite during processing.

Antifouling Surface Coatings on Silica Nanoparticles for Biomedical Applications

The significantly higher polar surface area (95.1 Ų) relative to standard APTMS (53.7 Ų) and the dense PEG-like ether chains [3] predict that 87994-62-5-functionalized silica nanoparticles will exhibit a well-hydrated, protein-repellent surface. This makes the compound a candidate for creating stealth nanoparticle carriers, where nonspecific opsonization must be minimized. In contrast, APTMS-functionalized particles are less hydrophilic and prone to higher levels of serum protein adsorption.

Efficient Functionalization of Chromatographic Silica Supports with Reduced Reagent Waste

The reported higher grafting efficiency of secondary amines onto mesoporous silica compared to primary amines [4] positions 87994-62-5 as a cost-effective alternative to the direct primary amine analog (CAS 87794-64-7) for the preparation of aminopropyl-functionalized HPLC or SPE stationary phases. Higher uptake per gram of silica translates directly to lower reagent consumption per batch and reduced hazardous waste generation, aligning with green chemistry procurement metrics.

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